molecular formula C21H26N2O4 B11824301 methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate

methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate

Cat. No.: B11824301
M. Wt: 370.4 g/mol
InChI Key: ONZCVJIBENGLKN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl and methoxy groups, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate

InChI

InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)

InChI Key

ONZCVJIBENGLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC

Origin of Product

United States

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